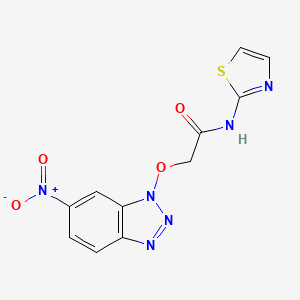

2-(6-nitrobenzotriazol-1-yl)oxy-N-(1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

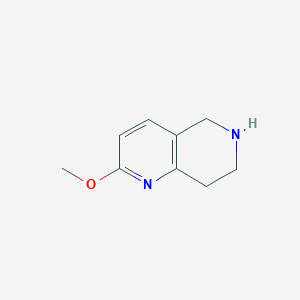

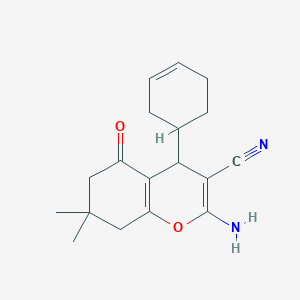

The compound “2-(6-nitrobenzotriazol-1-yl)oxy-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including a nitro group, a benzotriazole group, a thiazole group, and an acetamide group . These functional groups suggest that this compound might have interesting chemical properties and could potentially be used in various applications, such as medicinal chemistry or materials science .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a nitro group could make it a potential explosive, while the presence of a benzotriazole group could give it interesting photophysical properties .Scientific Research Applications

Synthesis and Chemical Properties

2-(6-nitrobenzotriazol-1-yl)oxy-N-(1,3-thiazol-2-yl)acetamide, a compound with potential biological applications, has been a subject of various chemical synthesis and reaction studies. One study focused on synthesizing acetamido pyrrolyl azoles, revealing that specific nitro-substituted acetamido pyrrolyl compounds demonstrated promising antibacterial activity against certain strains like K. pneumoniae. The compound with a methoxy group displayed potential anti-inflammatory activity, highlighting its biomedical relevance (Sowmya et al., 2017). In another chemical study, the nitration of 2-nitraminothiazoles and 2-acetamidothiazoles was explored, demonstrating the reactivity of such compounds under nitration conditions, indicative of their synthetic versatility and potential for further chemical modifications (Viron & Taurins, 1953).

Biological Applications

The compound and its related structures have been investigated for their potential biological activities. Research has shown that certain derivatives have exhibited significant anticancer activity against various cell lines. Specifically, N-(5-Nitrothiazol-2-yl)-2-[[5-[((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide increased early and late apoptotic cell populations in lung adenocarcinoma and glioma cell lines more than cisplatin, a standard chemotherapy drug. This indicates potential as an anticancer agent (Altıntop et al., 2018). Another study synthesized new 1,3,4-oxadiazole derivatives and investigated their cytotoxic effects on various cancer cell lines. The findings highlighted the potential of these compounds as Akt and FAK inhibitors, which are critical targets in cancer therapy (Altıntop et al., 2018). Additionally, the compound and its derivatives were found to have anticonvulsant activity in preclinical models, suggesting potential therapeutic applications in neurological disorders (Liu et al., 2016).

Antifungal and Antimicrobial Activities

Studies have also explored the antifungal and antimicrobial properties of derivatives of this compound. A range of synthesized benzthiazole derivatives was evaluated for their anticonvulsant activity, with some showing promising results in standard tests used to measure this activity (Liu et al., 2016). In the realm of antimicrobial research, acetamides derived from benzo[d]thiazol-2-amine were synthesized and showed significant antifungal activity, further underscoring the potential biomedical applications of this compound and its derivatives (Bepary et al., 2021).

Mechanism of Action

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it shows promise as a medicinal compound, future studies could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

properties

IUPAC Name |

2-(6-nitrobenzotriazol-1-yl)oxy-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O4S/c18-10(13-11-12-3-4-22-11)6-21-16-9-5-7(17(19)20)1-2-8(9)14-15-16/h1-5H,6H2,(H,12,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQJXKSJELRMPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(N=N2)OCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2651229.png)

![2,6-Dichloro-N-{2-[(Cyclopropylcarbonyl)amino]pyridin-4-Yl}benzamide](/img/structure/B2651230.png)

![4-Ethyl-5-fluoro-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2651232.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2651236.png)

![Methyl 3-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2651241.png)